Smac-based peptide

Apoptosis XIAP antagonism BIR2-BIR3 dual engagement

For researchers demanding a validated, native-sequence reference standard in apoptosis pathway studies, this Smac-based peptide (AVPIAQKSE) provides the essential baseline for IAP antagonist screening. Unlike small-molecule mimetics, its peptide nature enables direct comparison of BIR2/BIR3 domain engagement and establishes the ~7,000-fold assay window exploited by optimized bivalent ligands. Essential for normalizing cIAP1/2 degradation potency and avoiding false-negative monovalent results. Ensure assay comparability—start with the native gold standard.

Molecular Formula C41H71N11O14
Molecular Weight 942.1 g/mol
Cat. No. B12374977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSmac-based peptide
Molecular FormulaC41H71N11O14
Molecular Weight942.1 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(C)N
InChIInChI=1S/C41H71N11O14/c1-7-21(4)32(51-38(62)28-12-10-18-52(28)40(64)31(20(2)3)50-33(57)22(5)43)39(63)45-23(6)34(58)46-25(13-15-29(44)54)36(60)47-24(11-8-9-17-42)35(59)49-27(19-53)37(61)48-26(41(65)66)14-16-30(55)56/h20-28,31-32,53H,7-19,42-43H2,1-6H3,(H2,44,54)(H,45,63)(H,46,58)(H,47,60)(H,48,61)(H,49,59)(H,50,57)(H,51,62)(H,55,56)(H,65,66)/t21-,22-,23-,24-,25-,26-,27-,28-,31-,32-/m0/s1
InChIKeyKOTUIJBXPGUBTH-GDVWXNPYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Smac-Based Peptide: Target Engagement Profile and Procurement Context for IAP Antagonist Research


Smac-based peptide (CAS: 411230-24-5) is a bioactive peptide derived from the N-terminal AVPI motif of second mitochondria-derived activator of caspases (Smac/DIABLO), which binds specifically to the BIR3 domain of inhibitor of apoptosis proteins (IAPs) including XIAP, cIAP1, and cIAP2 . The compound functions as a competitive IAP antagonist that disrupts IAP-mediated caspase inhibition, thereby restoring apoptotic signaling in cancer cells . As a peptide-based tool compound rather than a small-molecule Smac mimetic (e.g., birinapant, LCL161, xevinapant), Smac-based peptide serves as a reference standard for BIR3 binding assays and provides a baseline for evaluating the potency enhancement achieved by optimized peptidomimetics [1].

Why Smac-Based Peptide Cannot Be Substituted by Generic IAP Antagonists Without Validation


Smac-based peptide and small-molecule Smac mimetics (e.g., birinapant, LCL161, xevinapant/AT-406, GDC-0152) differ fundamentally in molecular topology, valency, and IAP target engagement profile, making generic substitution scientifically invalid without explicit cross-validation. Bivalent Smac-based ligands bind concurrently to both BIR2 and BIR3 domains of XIAP and exhibit >500-fold higher potency than corresponding monovalent ligands in cell-free functional assays [1]. Moreover, among Smac mimetics with similar low nanomolar binding affinities to cIAP1/2, their potencies to induce cIAP1/2 degradation in cells differ by more than 100-fold [2]. Peptide-based and non-peptidic compounds also differ in cellular permeability, metabolic stability, and linker-dependent intracellular accumulation, all of which impact experimental reproducibility [3]. Consequently, direct substitution without prior comparative validation in the specific assay system risks producing non-comparable or misleading results.

Quantitative Evidence for Smac-Based Peptide: Comparative Binding and Functional Differentiation Data


Bivalent vs. Monovalent XIAP Binding Affinity: Quantitative Comparison of Smac-Based Ligands

Bivalent Smac-based ligands bind concurrently to both BIR2 and BIR3 domains of XIAP and demonstrate >500-fold higher potency than monovalent Smac-based ligands in competitive binding and cell-free functional assays [1]. The fluorescence polarization assay using XIAP containing both BIR domains confirms that concurrent dual-domain engagement is the mechanistic basis for this potency enhancement [1].

Apoptosis XIAP antagonism BIR2-BIR3 dual engagement

SM-164 Bivalent Smac Mimetic vs. Natural Smac AVPI Peptide: Binding Affinity Comparison

SM-164, a bivalent Smac mimetic, binds to XIAP containing both BIR domains with an IC50 value of 1.39 nM, which represents a 300-fold enhancement over its monovalent counterparts and a 7,000-fold enhancement over the natural Smac AVPI peptide in the same fluorescence polarization assay system [1]. SM-164 binds to cIAP-1 and cIAP-2 proteins with Ki values of 0.31 nM and 1.1 nM, respectively [1].

XIAP inhibition Bivalent Smac mimetic Apoptosis induction

Xevinapant (AT-406) vs. Smac AVPI Peptide: Comparative IAP Binding Affinity

Xevinapant (AT-406/Debio-1143) binds to XIAP, cIAP1, and cIAP2 BIR3 domains with Ki values of 66.4 nM, 1.9 nM, and 5.1 nM, respectively [1]. The compound exhibits 50- to 100-fold higher binding affinity for these IAPs compared to the natural Smac AVPI peptide in fluorescence polarization competition assays [1]. In functional cell-free assays, xevinapant at 1 μM completely restores caspase-9 activity suppressed by 500 nM XIAP BIR3 [1].

IAP antagonism Oral bioavailability cIAP1 degradation

Comparative IAP Binding Affinity Across Clinically-Advanced Smac Mimetics

A comparative analysis of clinically evaluated Smac mimetics reveals substantial variation in IAP binding profiles. Birinapant (bivalent) exhibits Kd <1 nM for cIAP1, 36 nM for cIAP2, and 45 nM for XIAP [1]. Xevinapant/AT-406 (monovalent) displays Ki values of 66.4 nM (XIAP), 1.9 nM (cIAP1), and 5.1 nM (cIAP2) [1]. LCL161 (monovalent) inhibits cIAP1 with IC50 0.4 nM in MDA-MB-231 cells and XIAP with IC50 35 nM in HEK293 cells [2]. BI 891065 (monovalent) demonstrates IC50 <1 nM for cIAP1, 15 nM for cIAP2, and >200 nM for XIAP, achieving >200-fold selectivity for cIAP1 over XIAP .

IAP selectivity cIAP1 binding Smac mimetic pharmacology

Validated Application Scenarios for Smac-Based Peptide Based on Quantitative Evidence


Reference Standard for BIR3 Domain Binding Assays

Smac-based peptide serves as the native-sequence reference standard for establishing baseline binding affinity in fluorescence polarization competition assays targeting the BIR3 domains of XIAP, cIAP1, and cIAP2 [1]. The 7,000-fold potency difference between optimized bivalent Smac mimetics (SM-164) and natural Smac AVPI peptide quantifies the assay window available for evaluating synthetic IAP antagonists [2].

Mechanistic Studies of Dual BIR Domain Engagement in XIAP

Bivalent Smac-based peptides that concurrently bind both BIR2 and BIR3 domains of XIAP achieve >500-fold enhanced potency over monovalent ligands in cell-free functional assays [1]. This scenario applies specifically to research requiring discrimination between single-domain and dual-domain XIAP antagonism mechanisms, where monovalent compounds produce false-negative results.

Comparator Baseline for Novel Smac Mimetic Development

Smac-based peptide provides a validated baseline against which the 50- to 100-fold affinity improvements of advanced monovalent Smac mimetics (e.g., xevinapant/AT-406) were originally established [1]. This scenario supports medicinal chemistry optimization programs that require quantitative potency benchmarking of new synthetic IAP antagonists relative to the native peptide sequence.

Calibration of cIAP1 Degradation Assays

Given that Smac mimetics with similar low nanomolar cIAP1 binding affinities can differ in cIAP1 degradation potency by more than 100-fold in cellular assays [1], Smac-based peptide is essential as a normalization control to distinguish binding-driven from degradation-driven compound effects in cIAP1/2 functional assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Smac-based peptide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.